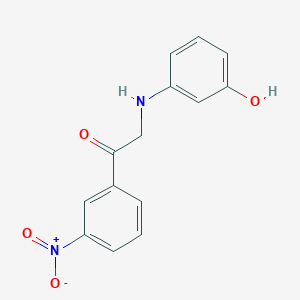![molecular formula C16H21N3O B11851687 4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine CAS No. 61191-09-1](/img/structure/B11851687.png)
4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound features a morpholine ring fused with a tetrahydropyridoindole structure, making it a unique entity in the realm of heterocyclic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The morpholine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the morpholine or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated precursors and nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions include various substituted indoles and morpholines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine involves its interaction with specific molecular targets. The indole ring system is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-b]indole: Shares a similar core structure but lacks the morpholine ring.
Morpholine derivatives: Compounds with similar morpholine rings but different substituents.
Uniqueness
4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine is unique due to its combined indole and morpholine structures, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
61191-09-1 |
|---|---|
Fórmula molecular |
C16H21N3O |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
4-(3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine |
InChI |
InChI=1S/C16H21N3O/c1-11-10-14-15(12-4-2-3-5-13(12)18-14)16(17-11)19-6-8-20-9-7-19/h10,18H,2-9H2,1H3 |
Clave InChI |
UIOHVYKOAGXAGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(N2)CCCC3)C(=N1)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



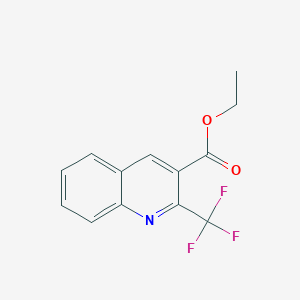
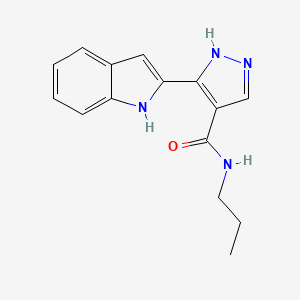
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)
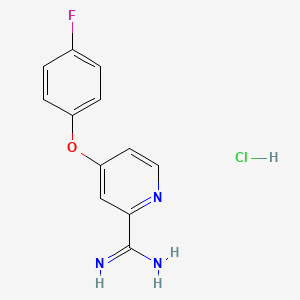


![Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11851630.png)

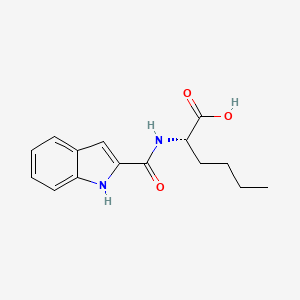
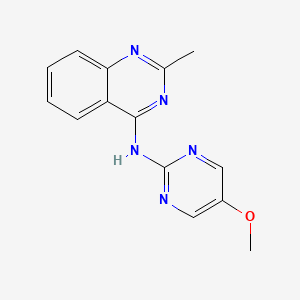
![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
